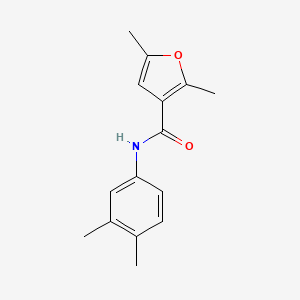

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-9-5-6-13(7-10(9)2)16-15(17)14-8-11(3)18-12(14)4/h5-8H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRPEFSKHOPOIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(OC(=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.

Attachment of the carboxamide group: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine, such as 3,4-dimethylphenylamine, under suitable conditions.

Final product formation: The final compound is obtained by purifying the reaction mixture through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The methyl groups on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

Oxidation: Furanones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural motifs with other aromatic amides, such as 3-chloro-N-phenyl-phthalimide (). Key differences include:

- Core Heterocycle : The target compound employs a furan ring, whereas 3-chloro-N-phenyl-phthalimide uses a phthalimide isoindole system.

- Substituents : Both feature aryl and methyl groups, but the latter includes a chlorine atom, enhancing electrophilicity for polymerization reactions.

- Molecular Weight: The furan carboxamide derivative (C₁₅H₁₇NO₂; theoretical MW = 255.30 g/mol) is lighter than 3-chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂; MW = 265.67 g/mol).

Crystallographic and Computational Tools

Structural comparisons rely on crystallographic software such as SHELX () and visualization tools like ORTEP-3 (). For example, WinGX () could model the furan carboxamide’s conformation to assess steric effects from methyl groups.

Table 1: Comparative Analysis of Aromatic Amides

Notes on Methodological Frameworks

- Software Citations : Structural comparisons implicitly rely on tools like SHELX () and WinGX (), which are industry standards for crystallographic refinement and analysis.

- Limitations : Direct experimental data on the target compound is sparse; conclusions are extrapolated from structural analogs and computational modeling.

Biological Activity

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide features a furan ring substituted with a dimethylphenyl group and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets.

The biological activity of N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their catalytic activity. Additionally, it may modulate signal transduction pathways through receptor interactions, influencing cellular responses and physiological processes.

Biological Activities

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has been investigated for its potential anti-inflammatory effects. Studies suggest it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

-

Anticancer Potential :

- Preliminary studies have shown that the compound can induce apoptosis in cancer cells. For example, it demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range (e.g., IC50 = 0.3 µM in certain leukemia cell lines) indicating potent anticancer activity .

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide, researchers found that it inhibited the growth of several cancer cell lines more effectively than existing treatments. The compound was shown to induce apoptosis through mitochondrial pathways and caspase activation .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against gram-positive and gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Disruption of cell membrane |

| Antimicrobial | Escherichia coli | 12 | Inhibition of essential enzymes |

| Anticancer | Leukemia (EU-3) | 0.3 | Induction of apoptosis |

| Anti-inflammatory | Murine macrophages | Not specified | Inhibition of cytokine production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.